2-[4-(propan-2-yl)piperazin-1-yl]pyrazine
Description
Properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-10(2)14-5-7-15(8-6-14)11-9-12-3-4-13-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMQCGQXVGRRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine typically involves the reaction of pyrazine with 1-isopropylpiperazine under suitable conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents like bromoethane, chloroacetyl chloride
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
Alkyl-Substituted Piperazines
1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine ()
- Structural Similarity : Shares the isopropyl substituent on the piperazine ring.
- Key Differences : The target compound has a pyrazine core, whereas this analogue incorporates a diazenyl group linked to an aryl moiety.
- Synthesis : Both compounds are synthesized via N-alkylation, but the diazenyl derivative requires additional steps for aryl coupling .
- 2-[(Piperazin-1-yl)methyl]-4-(propan-2-yl)morpholine () Structural Similarity: Contains the propan-2-yl group on a piperazine-linked morpholine ring.
Aryl-Substituted Piperazines
N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ()
- N-Arylpiperazine CYP51 Inhibitors () Structural Similarity: Piperazine is a common pharmacophore. Key Differences: Aryl substituents (e.g., 2,4-difluorophenyl) enhance binding to Trypanosoma cruzi CYP51, whereas the isopropyl group in the target compound may favor different target interactions .
Heterocyclic Core Variations
Pyrazine vs. Pyrazole/Pyrimidine Derivatives
- Thiazolo[5,4-d]pyrimidine Derivatives () Structural Similarity: Piperazine tails are used to modify heterocyclic systems.
Pharmacological and Physicochemical Properties
Physicochemical Notes:
Biological Activity
2-[4-(propan-2-yl)piperazin-1-yl]pyrazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a pyrazine moiety, which contributes to its biological activity. The synthesis typically involves the reaction of pyrazine with 1-isopropylpiperazine, often using solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction. This synthetic route allows for the production of the compound with high purity and yield, suitable for further biological evaluation.
This compound exhibits significant interactions with various enzymes and proteins:
- Acetylcholinesterase Interaction : The compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling in neuronal pathways.
- Neurotransmitter Receptor Modulation : It interacts with serotonin and dopamine receptors, indicating potential applications in treating neurological disorders by modulating neurotransmitter activity.
Cellular Effects
The effects of this compound on various cell types have been studied:
- Cytotoxicity : In human embryonic kidney cells (HEK-293), the compound demonstrated low cytotoxicity, suggesting a favorable safety profile for therapeutic use.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperazine compounds exhibit antimicrobial properties against various bacterial strains. The specific activity of this compound against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has not been explicitly detailed but suggests a potential for further exploration in antimicrobial therapies .
The molecular mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor at the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
- Binding Affinity : It has been suggested that the compound may bind selectively to certain receptor subtypes, influencing various signal transduction pathways within cells. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various applications:
Q & A
Q. Advanced
- ADMET prediction : SwissADME or ADMETlab 2.0 estimate logP, solubility, and CYP450 inhibition .
- MD simulations : GROMACS or AMBER simulate membrane permeability and protein-ligand stability over 100-ns trajectories .
- QSAR models : Train on datasets of piperazine derivatives to correlate substituents with bioavailability .
How can synthetic impurities or byproducts be identified and minimized?
Q. Basic
- HPLC-DAD/ELSD : Detect impurities >0.1% using C18 columns and gradient elution .
- Byproduct analysis : Common side products include unreacted piperazine or di-alkylated derivatives. Adjust stoichiometry (excess pyrazine) and temperature to suppress over-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
